molecular formula C9H10F2N2 B2767931 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine CAS No. 2320854-19-9

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine

Cat. No.: B2767931
CAS No.: 2320854-19-9
M. Wt: 184.19
InChI Key: HKXGYGPWGSMXBP-UHFFFAOYSA-N
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Description

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a fluorinated pyridine derivative featuring a difluoroazetidine ring linked via a methyl bridge to the pyridine core. Its synthesis, as described in , yields high purity (99.34% HPLC) and is characterized by distinct spectroscopic signatures, including a proton NMR peak at δ 3.87 ppm (s, 2H) for the methylene bridge and ESIMS m/z 378.0 .

Properties

IUPAC Name

3-[(3,3-difluoroazetidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-13(7-9)5-8-2-1-3-12-4-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGYGPWGSMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine typically involves the reaction of 3,3-difluoroazetidine with a pyridine derivative. One common method includes the use of a nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine core under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine compounds, and substituted azetidine derivatives.

Scientific Research Applications

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The fluorine atoms in the azetidine ring enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues with Heterocyclic Substituents

Pyridine-Pyrazole Derivatives
  • 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine (): This compound replaces the difluoroazetidine group with a fluorinated pyrazole ring. The pyrazole contributes to planar rigidity, contrasting with the azetidine's puckered conformation. NMR data (δ 8.76–8.73 ppm for pyridine protons) indicate distinct electronic environments due to fluorine substitution .
  • 3-(3-Methyl-1H-pyrazol-5-yl)pyridine ():
    A simpler analogue with a methylpyrazole substituent. It has a molecular weight of 159.2 g/mol (vs. 378.0 for the target) and 97% purity, highlighting reduced synthetic complexity compared to the fluorinated azetidine derivative .

Imidazo-Pyridine Hybrids
  • 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine ():
    This brominated imidazo-pyridine features a triazole-benzyl group, resulting in a higher molecular weight (445.33 g/mol) and distinct conformational flexibility. Crystal structure analysis reveals dihedral angles between the imidazo-pyridine and phenyl rings (20.4°–86.0°), suggesting greater torsional freedom compared to the target compound’s rigid azetidine .

Fluorinated and Sulfur-Containing Derivatives

3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridine ():

The trifluoromethyl group enhances lipophilicity relative to the target’s difluoroazetidine. Its higher melting point (59–61°C) and EIMS m/z 213 reflect differences in molecular packing and fragmentation patterns .

3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines ():

Sulfur-containing derivatives exhibit altered reactivity (e.g., thioether oxidation susceptibility) compared to the fluorine-dominated electronic effects in the target compound. These compounds are studied for their structural diversity rather than direct pharmacological overlap .

Functional and Application Insights

  • Metabolic Stability : The difluoroazetidine group in the target compound may confer resistance to oxidative metabolism compared to sulfur-containing derivatives () or pyrazole analogues ().
  • Solubility : Fluorine atoms enhance solubility in polar solvents, contrasting with the lipophilic trifluoromethyl group in ’s derivatives.
  • Synthetic Complexity : The target compound’s high purity (99.34%) surpasses simpler analogues (e.g., 97% in ), reflecting optimized synthetic protocols .

Biological Activity

3-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, drawing from diverse research studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the azetidine ring followed by the introduction of the pyridine moiety. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity, utilizing various catalysts and solvents to achieve efficient synthesis.

Antimicrobial Properties

Research has shown that derivatives of pyridine compounds often exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that certain pyridine derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 256 μg/mL . The introduction of fluorine atoms in the structure has been linked to enhanced antibacterial activity, likely due to improved binding affinity to bacterial targets .

Antitubercular Activity

Pyridine derivatives are also being explored as potential antitubercular agents. For example, a related compound demonstrated high activity against Mycobacterium tuberculosis strains with MIC values as low as 0.016 μg/mL . The mechanism involves targeting specific proteins essential for bacterial survival, indicating that structural modifications can lead to significant improvements in bioactivity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring and the azetidine moiety. Studies suggest that modifications can enhance or diminish activity based on steric and electronic factors. For instance, the presence of electron-withdrawing groups such as fluorine has been shown to increase the potency of certain derivatives .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its interaction with bacterial cell membranes and specific intracellular targets plays a crucial role in its antimicrobial effects. The compound's ability to penetrate biofilms and inhibit biofilm formation has also been noted, which is critical in treating chronic infections .

Case Studies

Several case studies highlight the efficacy of pyridine derivatives:

  • Antibacterial Efficacy : A study examined a series of pyridine derivatives against resistant strains of bacteria. Compounds with fluorinated substituents showed enhanced activity compared to their non-fluorinated counterparts.
  • Antitubercular Screening : Another research effort focused on a library of pyridine-based compounds, identifying several candidates with promising activity against multidrug-resistant M. tuberculosis strains.

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